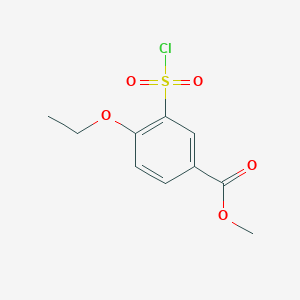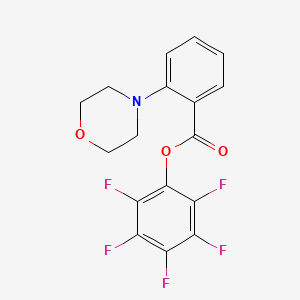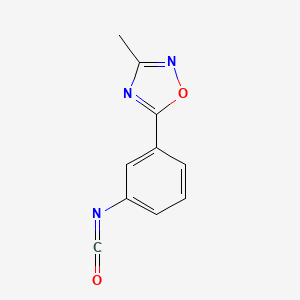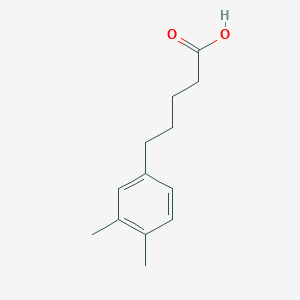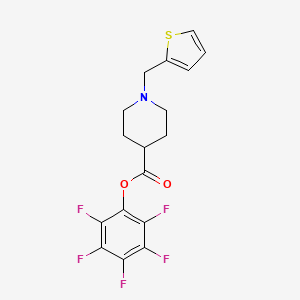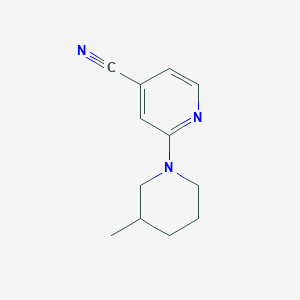
7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde
概述
描述
7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound belonging to the indene family. This compound features a fused bicyclic structure with a hydroxyl group at the 7th position, a methyl group at the 6th position, and an aldehyde group at the 4th position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methyl-2,3-dihydro-1H-indene.
Formylation: The aldehyde group at the 4th position is introduced via formylation reactions, commonly using Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and selectivity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In organic chemistry, 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and natural product analogs.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research into the medicinal chemistry of this compound has explored its potential as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.
作用机制
The biological activity of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde and its derivatives is often mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups play crucial roles in binding to these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
7-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
7-Hydroxy-6-methyl-1H-indene-4-carbaldehyde:
Uniqueness
The presence of both hydroxyl and methyl groups in 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde imparts unique chemical properties, making it a versatile intermediate in synthetic chemistry and a promising candidate for various scientific research applications.
属性
IUPAC Name |
7-hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(6-12)9-3-2-4-10(9)11(7)13/h5-6,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNYDUVWAPGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629912 | |
| Record name | 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575504-30-2 | |
| Record name | 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

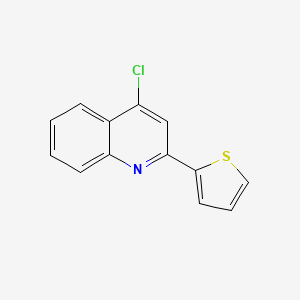
![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)

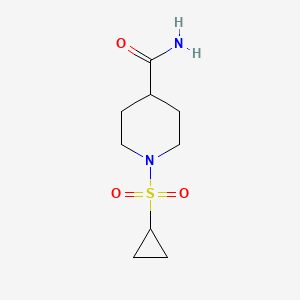
![5-((4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B1629688.png)
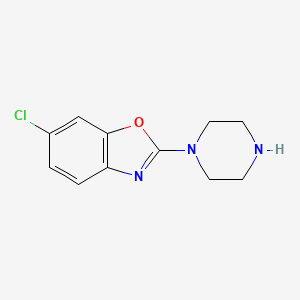
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)
